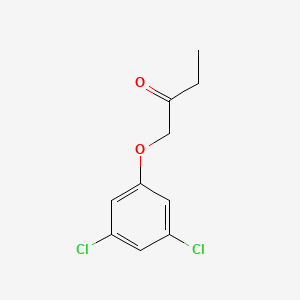

1-(3,5-Dichlorophenoxy)-2-butanone

Description

1-(3,5-Dichlorophenoxy)-2-butanone is a chlorinated aromatic ketone characterized by a butanone backbone substituted with a 3,5-dichlorophenoxy group. For instance, compounds like 1-(3,5-Dichlorophenoxy)propan-2-one (CAS 17199-34-7) share a similar phenoxy-ketone framework but differ in alkyl chain length (propanone vs. butanone) . This substitution likely influences physical properties such as melting point, solubility, and reactivity.

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

1-(3,5-dichlorophenoxy)butan-2-one |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-9(13)6-14-10-4-7(11)3-8(12)5-10/h3-5H,2,6H2,1H3 |

InChI Key |

RPGMSZPSEHEWIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)COC1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Hydroxyacetophenone Family

Several hydroxyacetophenone derivatives with chloro and methoxy substituents are documented in the Handbook of Hydroxyacetophenones (). These compounds share a phenyl-ketone core but differ in substituent positions and functional groups:

| Compound Name (CAS) | Molecular Formula | Substituents | Melting Point (°C) | Key Synthesis Method |

|---|---|---|---|---|

| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) | C₉H₉ClO₃ | 5-Cl, 2-OH, 3-CH₂OH | 97–98 | 2-Chlorovanillin acetate reaction |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (151340-06-6) | C₉H₉ClO₃ | 2-Cl, 4-OH, 3-OCH₃ | Similar to above | Not specified |

| 1-(3,5-Dichlorophenoxy)-2-butanone | C₁₀H₁₀Cl₂O₂ | 3,5-Cl₂, phenoxy, butanone | Not available | Likely via Friedel-Crafts or nucleophilic substitution |

Key Differences :

- Substituent Position: The dichlorophenoxy group in the target compound replaces hydroxyl and methoxy groups seen in analogs, reducing polarity and hydrogen-bonding capacity compared to hydroxyacetophenones .

- Alkyl Chain: The butanone chain may confer higher lipophilicity than propanone derivatives (e.g., 1-(3,5-Dichlorophenoxy)propan-2-one) .

Chlorinated Aromatic Ketones with Varied Functional Groups

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Bitertanol Ketone Metabolite

Bitertanol ketone (1-[(1,1-biphenyl)-4-yloxy]-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanone) shares the butanone backbone but incorporates a biphenyl-4-yloxy group and a triazole ring. This structure enhances steric bulk and antifungal activity compared to the simpler dichlorophenoxy derivative .

Physical and Chemical Property Trends

While direct data for this compound is sparse, analogs suggest:

- Boiling Point: Expected to exceed 79.6°C (boiling point of unsubstituted 2-butanone) due to increased molecular weight and chlorine substituents .

- Flammability: Chlorine atoms likely reduce flammability compared to 2-butanone (flash point -9°C, flammability limit 1.8–11.5 vol%) .

- Solubility: Lower water solubility than hydroxyacetophenones due to lack of polar hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.